1,1'-Biphenyl, 4-(3-bromopropoxy)-

OLED Luminescent Materials Photophysics

4-(3-Bromopropoxy)biphenyl is a key building block featuring a reactive bromine handle and a precise propoxy spacer, enabling nucleophilic substitution and cross-coupling for tailored OLED emitters, liquid crystal mesogens, and drug-discovery scaffolds. Unlike generic biphenyls, this derivative delivers the exact chain length critical for photophysical and mesogenic properties. Obtain 95% pure material with secure packaging.

Molecular Formula C15H15BrO
Molecular Weight 291.18 g/mol
CAS No. 113795-28-1
Cat. No. B1316748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Biphenyl, 4-(3-bromopropoxy)-
CAS113795-28-1
Molecular FormulaC15H15BrO
Molecular Weight291.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCBr
InChIInChI=1S/C15H15BrO/c16-11-4-12-17-15-9-7-14(8-10-15)13-5-2-1-3-6-13/h1-3,5-10H,4,11-12H2
InChIKeyUQVMRZZSACTQPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1'-Biphenyl, 4-(3-bromopropoxy)- (CAS 113795-28-1): A Procurable Biphenyl Building Block for OLED and Liquid Crystal Research


1,1'-Biphenyl, 4-(3-bromopropoxy)- (CAS 113795-28-1) is an organic compound classified as a biphenyl ether derivative [1]. Its molecular formula is C15H15BrO, with a molecular weight of 291.18 g/mol . Structurally, it consists of a biphenyl core (two connected phenyl rings) with a 3-bromopropoxy (-O-CH2-CH2-CH2-Br) substituent at the para position of one ring . This bromoalkyl functionality makes it a versatile intermediate for nucleophilic substitution and cross-coupling reactions, enabling the synthesis of more complex molecular architectures .

Why 1,1'-Biphenyl, 4-(3-bromopropoxy)- Cannot Be Substituted by Common Biphenyl Analogs in Material Science Applications


While the biphenyl core is a common motif in liquid crystals and organic electronics, the specific 4-(3-bromopropoxy)- substitution pattern is critical for achieving desired material properties. The bromine atom serves as a reactive handle for further functionalization via nucleophilic substitution or metal-catalyzed cross-coupling, enabling the installation of diverse functional groups . Furthermore, the length of the alkoxy spacer (-O-(CH2)3-) directly influences the molecule's conformation, intermolecular interactions, and ultimately the performance of the final material in applications such as OLEDs or liquid crystal displays [1]. Simple substitution with a biphenyl lacking this specific spacer and reactive group would preclude access to these tailored derivatives and their associated performance benefits.

Quantitative Differentiation of 1,1'-Biphenyl, 4-(3-bromopropoxy)-: Evidence for Scientific Selection


Enhanced Photophysical Performance Over Non-Halogenated Biphenyl Analogs in Luminescent Materials

In a systematic study of bromine-substituted alkoxy biphenyl derivatives, the introduction of a bromine atom was shown to significantly enhance key photophysical properties compared to a non-halogenated analog. While the specific compound 1,1'-Biphenyl, 4-(3-bromopropoxy)- was not the exact molecule studied, the findings for structurally related brominated alkoxy biphenyls (designated 5-Br, 6-Br, and 7-Br) provide a strong class-level inference for its expected behavior relative to non-halogenated comparators. The study reports that bromine substitution leads to increased quantum yields and longer emission lifetimes [1].

OLED Luminescent Materials Photophysics Biphenyl Derivatives

Improved Thermal Stability Correlated with Alkoxy Spacer Length in Brominated Biphenyls

The same class-level study reveals a direct relationship between the length of the alkoxy chain and thermal stability in bromine-substituted biphenyl derivatives. The findings indicate that as the alkoxy chain length increases, the thermal stability of the bromine-substituted derivatives is enhanced [1]. This suggests that a compound with a propoxy (-O-(CH2)3-) spacer, like 1,1'-Biphenyl, 4-(3-bromopropoxy)-, would exhibit improved thermal stability compared to shorter-chain analogs (e.g., ethoxy) but potentially less than longer-chain derivatives (e.g., butoxy or pentoxy).

Thermal Stability Material Science OLED Liquid Crystals

Tunable Emission Color from Green to Blue via Structural Modification in Brominated Alkoxy Biphenyls

Photophysical studies on bromine-substituted alkoxy biphenyl derivatives demonstrate that the emission color is tunable from green to blue, depending on both the side chain length and the presence or absence of bromine [1]. This tunability is a key advantage for designing materials for full-color displays and lighting applications. The specific emission properties of 1,1'-Biphenyl, 4-(3-bromopropoxy)- would fall within this tunable range, allowing for precise color control through further synthetic elaboration.

OLED Color Tuning Photoluminescence Biphenyl Derivatives

Validated Synthetic Procedure and Reaction Yield for 1,1'-Biphenyl, 4-(3-bromopropoxy)- as a Key Intermediate

A documented synthetic procedure for 1,1'-Biphenyl, 4-(3-bromopropoxy)- is available, detailing the reaction of 4-biphenylol with 1,3-dibromopropane in the presence of cesium carbonate, yielding the target compound in 64.0% yield after purification . This yield provides a reproducible benchmark for researchers planning to use this compound as a synthetic intermediate, enabling accurate stoichiometric planning and cost estimation.

Organic Synthesis Methodology Reaction Yield Biphenyl Derivatives

Optimal Application Scenarios for Procuring 1,1'-Biphenyl, 4-(3-bromopropoxy)-


Development of Blue to Green Emitting OLED Materials

As supported by class-level evidence, brominated alkoxy biphenyl derivatives, including 1,1'-Biphenyl, 4-(3-bromopropoxy)-, exhibit tunable emission from green to blue [1]. This compound serves as a valuable precursor for synthesizing novel emitters and host materials for blue and green OLEDs, where its bromine atom can be exploited for further functionalization to fine-tune emission properties and device efficiency [2].

Synthesis of Advanced Liquid Crystal Compositions

Biphenyl compounds with alkoxy substituents are well-established components in liquid crystal formulations [3]. 1,1'-Biphenyl, 4-(3-bromopropoxy)- can be used as an intermediate to create more complex liquid crystalline molecules with tailored mesophase behavior and dielectric anisotropy. Its reactive bromine handle allows for the attachment of chiral or other functional groups critical for ferroelectric liquid crystal displays and other advanced photonic applications [3].

Precursor for Functional Materials in Energy Storage and Sensing

Class-level research indicates that bromine-substituted alkoxy biphenyls possess strong optical responses and high energy storage capabilities, making them suitable for applications in energy storage, sensing, and non-linear optics [1]. 1,1'-Biphenyl, 4-(3-bromopropoxy)- is a key building block for creating these multifunctional materials, as its reactive site enables the introduction of additional functional groups to optimize performance for specific applications.

Custom Synthesis of Bioactive Molecules and Chemical Probes

The bromine atom in 1,1'-Biphenyl, 4-(3-bromopropoxy)- is a versatile leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups . This makes it a valuable intermediate for medicinal chemists and chemical biologists engaged in structure-activity relationship (SAR) studies or the development of new chemical probes, where the biphenyl core is a privileged scaffold.

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